1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol
Description
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol (C₉H₈BrCl₂O) is a halogenated aromatic alcohol characterized by a 3-bromo-5-methylphenyl group attached to a 2,2-dichloroethanol moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and reactivity due to the electron-withdrawing effects of bromine and chlorine substituents. The compound is of interest in organic synthesis and environmental toxicology, as halogenated alcohols often serve as intermediates or metabolites in degradation pathways .
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(3-bromo-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI Key |
JSYVMGYWJCXTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of this compound generally involves the following steps:
- Starting Materials: The synthesis typically begins with a suitably substituted phenyl compound, such as 3-bromo-5-methylphenol or its derivatives.
- Reaction with Dichloroacetaldehyde: The phenyl precursor is reacted with dichloroacetaldehyde under acidic or controlled conditions to introduce the 2,2-dichloroethanol moiety. This step involves nucleophilic addition of the aromatic ring to the aldehyde group, forming the desired chlorinated alcohol structure.
- Purification: The crude product is purified using standard laboratory techniques such as recrystallization or chromatographic separation to obtain the compound in high purity.
This approach leverages the electrophilic nature of dichloroacetaldehyde and the nucleophilicity of the aromatic precursor to achieve the target molecule.
Reaction Conditions and Optimization
- Acidic Medium: Acid catalysts are often employed to facilitate the addition reaction between the phenyl compound and dichloroacetaldehyde, improving yield and selectivity.
- Temperature Control: Moderate temperatures are maintained to prevent decomposition of sensitive intermediates and to control reaction rates.
- Solvent Selection: Common solvents include polar aprotic solvents or mixtures that dissolve both reactants effectively and allow easy isolation of the product.
Industrial Scale Considerations
Industrial synthesis of this compound involves scaling the laboratory protocols with attention to:
- Reaction Efficiency: Optimizing molar ratios, catalyst loading, and reaction time to maximize yield.
- Purification Techniques: Employing large-scale chromatographic or crystallization methods to ensure product purity.
- Safety and Environmental Controls: Managing the handling of brominated and chlorinated reagents, which require careful containment and waste treatment.
Chemical Reactions Analysis
Types of Chemical Transformations
This compound is amenable to several chemical reactions:
- Oxidation: Conversion of the dichloroethanol moiety to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction of the dichloroethanol group to simpler alcohols using agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The bromine atom can be replaced by nucleophiles (e.g., sodium methoxide or potassium tert-butoxide) via nucleophilic aromatic substitution, enabling the synthesis of diverse derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Acidic or neutral aqueous media, controlled temperature | Ketones, carboxylic acids |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Anhydrous solvents (ether, THF), low temperature | Simplified alcohol derivatives |
| Substitution | Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) | Polar aprotic solvents, reflux conditions | Substituted phenyl derivatives |
Data Table: Summary of Preparation Methods and Reaction Conditions
| Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| Starting Material | 3-Bromo-5-methylphenol or derivative | Commercially available or synthesized | Purity affects final yield |
| Reaction with Dichloroacetaldehyde | Nucleophilic addition to aldehyde group | Acidic catalyst, moderate temperature | Key step for dichloroethanol formation |
| Purification | Recrystallization or chromatography | Solvent dependent | Ensures high purity for downstream use |
| Oxidation (optional) | Conversion to ketones or acids | KMnO4 or CrO3, aqueous medium | Modifies functional groups |
| Reduction (optional) | Conversion to simpler alcohols | LiAlH4 or NaBH4, anhydrous solvent | Alters chemical reactivity |
| Substitution (optional) | Replacement of bromine with nucleophiles | Polar aprotic solvent, reflux | Enables synthesis of analogues |
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position and Halogen Type: The position and type of halogen (Br vs. Cl) influence electronic effects.
- Functional Group Variations: Replacement of dichloroethanol with trifluoroethanone (as in C₈H₃Cl₂F₃O) reduces hydrogen-bonding capacity but enhances electrophilicity, impacting solubility and reactivity .
Metabolic and Environmental Behavior
Table 2: Metabolic Pathways and Environmental Degradation
Key Observations :
- Metabolic Similarities: The dichloroethanol group is prone to oxidative dehalogenation, yielding dichloroacetic acid—a known mutagen and hepatotoxin . The bromine and methyl groups in this compound may slow metabolism compared to simpler analogues like 1-(2-chlorophenyl)-2,2-dichloroethanol .
- Environmental Reactivity: The OH radical rate constant (k = 5.54 × 10⁻¹³ cm³/molecule/s) for 2,2-dichloroethanol suggests moderate atmospheric persistence, but brominated analogues may exhibit longer half-lives due to reduced reactivity .
Toxicological and Regulatory Considerations
- 1-(2-Chlorophenyl)-2,2-dichloroethanol: Classified as a dicofol metabolite with fat-soluble residues, leading to bioaccumulation concerns in animal tissues .
- Dichloroacetic Acid: A common metabolite of halogenated alcohols, linked to carcinogenicity in rodent models .
- Regulatory Status: Brominated compounds like this compound are less studied but may fall under scrutiny due to structural similarities to regulated persistent organic pollutants (POPs) .
Biological Activity
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory and cytotoxic effects, and presents relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10BrCl2O
- CAS Number : 29521946
- Melting Point : Data not specified in available literature.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound was tested for its ability to inhibit nitric oxide (NO) production in RAW264.7 cells stimulated with lipopolysaccharide (LPS). The results demonstrated that the compound could reduce NO secretion significantly, suggesting a potential mechanism for anti-inflammatory action .
| Compound | NO Production (%) | Control (PDTC) |
|---|---|---|
| Test Compound | 51.09 ± 1.32 | 66.42 ± 1.83 |
The data indicate that while the test compound does not completely inhibit NO production, it shows a promising reduction compared to the positive control .
Cytotoxic Activity
The cytotoxic effects of this compound have also been explored in various cancer cell lines. Compounds with similar structural features have been noted for their selective cytotoxicity towards tumor cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents .
Case Studies
A notable study investigated the structural modifications of related compounds to enhance their biological activity. Researchers found that specific substitutions on the phenyl ring could significantly alter the compounds' efficacy against inflammatory markers and tumor cell proliferation . This suggests that further exploration of the substituents on this compound could lead to more potent derivatives.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may involve modulation of signaling pathways associated with inflammation and apoptosis in cancer cells. The ability of this compound to interact with specific molecular targets could be responsible for its observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
